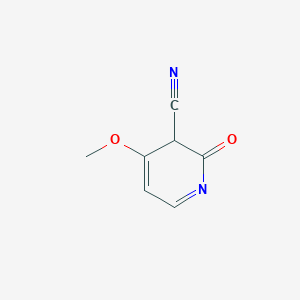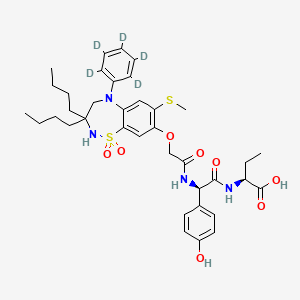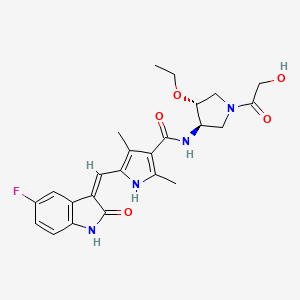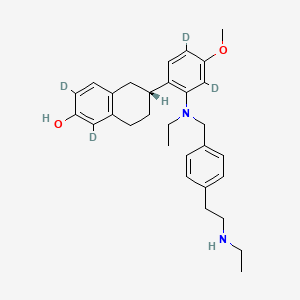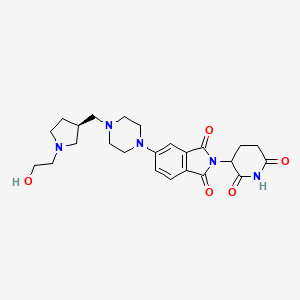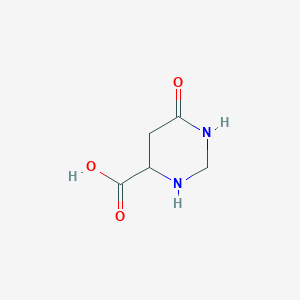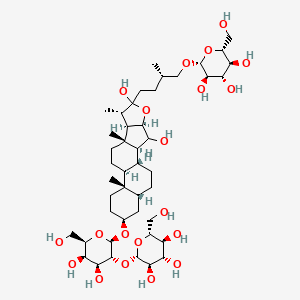
Prmt5-IN-32
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prmt5-IN-32 is a novel inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that catalyzes the symmetric dimethylation of arginine residues on histones and non-histone proteins. PRMT5 plays a crucial role in gene regulation, cell cycle progression, and various cellular processes. Inhibition of PRMT5 has shown potential in treating various cancers and other diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prmt5-IN-32 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as alkylation, acylation, and cyclization to form the desired compound. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of large reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Prmt5-IN-32 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids and bases (e.g., hydrochloric acid, sodium hydroxide), and catalysts (e.g., palladium on carbon, platinum oxide). Reaction conditions vary depending on the specific reaction but often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
Prmt5-IN-32 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PRMT5 in various chemical processes and reactions.
Biology: Employed in research to understand the biological functions of PRMT5 and its role in cellular processes such as gene expression, cell cycle regulation, and signal transduction.
Medicine: Investigated for its potential therapeutic applications in treating cancers, particularly those resistant to other treatments, as well as other diseases involving dysregulated PRMT5 activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PRMT5, as well as in the production of research reagents and diagnostic tools
Mechanism of Action
Prmt5-IN-32 exerts its effects by inhibiting the enzymatic activity of PRMT5. This inhibition prevents the symmetric dimethylation of arginine residues on target proteins, leading to alterations in gene expression, cell cycle progression, and other cellular processes. The molecular targets of this compound include histones and non-histone proteins involved in various signaling pathways. By blocking PRMT5 activity, this compound can induce cell cycle arrest, apoptosis, and other anti-cancer effects .
Comparison with Similar Compounds
Prmt5-IN-32 is compared with other PRMT5 inhibitors such as pemrametostat and PRT543. While all these compounds target PRMT5, this compound has shown unique properties in terms of potency, selectivity, and efficacy in preclinical studies. Similar compounds include:
Pemrametostat: Another PRMT5 inhibitor with potential therapeutic applications in cancer treatment.
PRT543: A selective PRMT5 inhibitor investigated for its role in regulating DNA damage repair pathways and enhancing the efficacy of other cancer therapies .
This compound stands out due to its unique chemical structure and mechanism of action, making it a promising candidate for further research and development in various scientific and medical fields.
Properties
Molecular Formula |
C27H21F4N5O2 |
|---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
(3S)-2-[(6-amino-4-methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-6-fluoro-1'-[(2,4,5-trifluorophenyl)methyl]spiro[isoindole-3,3'-pyrrolidine]-1,2'-dione |
InChI |
InChI=1S/C27H21F4N5O2/c1-13-6-23(32)34-24-17(13)9-16(33-24)12-36-25(37)18-8-15(28)2-3-19(18)27(36)4-5-35(26(27)38)11-14-7-21(30)22(31)10-20(14)29/h2-3,6-10H,4-5,11-12H2,1H3,(H3,32,33,34)/t27-/m0/s1 |
InChI Key |
CBXANBAMKYLGHF-MHZLTWQESA-N |
Isomeric SMILES |
CC1=CC(=NC2=C1C=C(N2)CN3C(=O)C4=C([C@]35CCN(C5=O)CC6=CC(=C(C=C6F)F)F)C=CC(=C4)F)N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(N2)CN3C(=O)C4=C(C35CCN(C5=O)CC6=CC(=C(C=C6F)F)F)C=CC(=C4)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


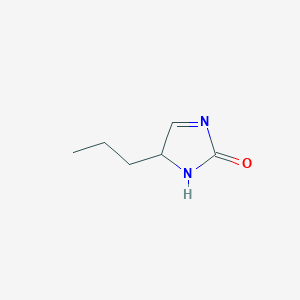

![3,3a,5,6,7,7a-hexahydro-2H-[1,2]thiazolo[5,4-d]pyrimidin-4-one](/img/structure/B12366361.png)
![[4-[(4-Amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methanol](/img/structure/B12366367.png)
